![molecular formula C16H22N4O B497206 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide CAS No. 927640-34-4](/img/structure/B497206.png)
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide
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Overview
Description
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide, also known as DMDB, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMDB belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. In
Mechanism of Action
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body, including in the brain and immune system. When 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide binds to these receptors, it activates a signaling pathway that leads to a variety of physiological effects. These effects include the modulation of pain and inflammation, the regulation of appetite and metabolism, and the modulation of mood and behavior.
Biochemical and Physiological Effects:
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One advantage of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities for use in laboratory experiments. Additionally, 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has a high affinity for the CB1 and CB2 receptors, which makes it a potent and selective agonist of these receptors. However, one limitation of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide is that it is a relatively new compound, and its long-term safety and efficacy have not yet been fully established.
Future Directions
There are many potential future directions for the scientific research of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide. One direction is to study its potential use in the treatment of pain and inflammation. Another direction is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, future research could focus on the development of new synthetic cannabinoids that have improved safety and efficacy profiles compared to 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide.
Synthesis Methods
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide can be synthesized using a variety of methods, including the use of palladium-catalyzed Suzuki-Miyaura coupling reaction and the use of a Grignard reagent. The synthesis of 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with 2,4-dimethylphenyl magnesium bromide, followed by the reaction with butanoyl chloride. The resulting product is then purified using column chromatography.
Scientific Research Applications
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been the subject of numerous scientific studies due to its potential pharmacological properties. It has been shown to have a high affinity for the CB1 and CB2 receptors, which are the same receptors that are targeted by naturally occurring cannabinoids found in the cannabis plant. 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide has been studied for its potential use in the treatment of various medical conditions, including pain, inflammation, and neurological disorders.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-10-6-7-15(11(2)8-10)18-16(21)9-12(3)20-14(5)17-13(4)19-20/h6-8,12H,9H2,1-5H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHYGYRNUKVRNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)N2C(=NC(=N2)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-N-(2,4-dimethylphenyl)butanamide |
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